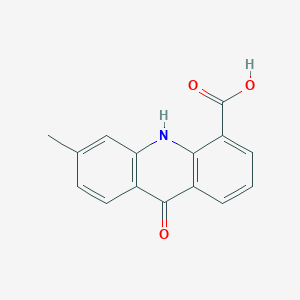

6-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Description

Chemical Classification and Structural Framework

This compound belongs to the acridone family, a subclass of heterocyclic compounds characterized by a fused tricyclic structure comprising two benzene rings bridged by a pyridone ring. The compound’s systematic IUPAC name, 1-methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid , reflects the methyl group at position 6, the ketone at position 9, and the carboxylic acid at position 4. Its molecular formula is C₁₅H₁₁NO₃ , with a molecular weight of 253.25 g/mol .

The structural backbone consists of:

- A planar acridone core (positions 1–9), enabling π-π stacking interactions.

- A methyl group at position 6, introducing steric bulk and modulating electron density.

- A carboxylic acid group at position 4, providing hydrogen-bonding and ionic interaction capabilities.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₁NO₃ | |

| IUPAC Name | 1-methyl-9-oxo-10H-acridine-4-carboxylic acid | |

| SMILES | CC1=C2C(=C(C=C1)C(=O)O)NC3=CC=CC=C3C2=O | |

| InChI Key | DXRHJJAAVMYWRX-UHFFFAOYSA-N |

The methyl group at position 6 distinguishes this compound from simpler acridone derivatives, such as 9-oxo-9,10-dihydroacridine-2-carboxylic acid (C₁₄H₉NO₃), by altering solubility and electronic properties.

Historical Context in Acridone Derivative Research

Acridone derivatives gained prominence in the 1980s following seminal work by Denny, Atwell, and Baguley, who explored their antitumor potential. Early synthetic routes for acridone-4-carboxylic acids involved Jourdan-Ullmann coupling reactions, as demonstrated by Rewcastle and Denny in 1985. These methods enabled systematic substitution at positions 4 and 9, laying the groundwork for derivatives like this compound.

Key milestones include:

- 1983 : Denny et al. synthesized acridine-4-carboxamide derivatives, highlighting the role of the carboxylic acid group in DNA intercalation.

- 1985 : Rewcastle and Denny optimized Ullmann-type couplings using 2-iodoisophthalic acid, facilitating access to 4-carboxy-substituted acridones.

- 1990s : Advances in demethylation and hydroxylation protocols allowed further functionalization of the acridone core.

These efforts established acridone-4-carboxylic acids as privileged scaffolds for anticancer agent development.

Significance in Heterocyclic Compound Chemistry

The compound’s significance arises from three features:

- Electronic Conjugation : The planar acridone core delocalizes π-electrons across all three rings, enhancing stability and enabling intercalation into DNA.

- Hydrogen-Bonding Capacity : The carboxylic acid group engages in strong interactions with biological targets, such as enzyme active sites.

- Steric Tunability : Substituents like the methyl group at position 6 modulate lipophilicity and target selectivity without disrupting conjugation.

Table 2: Comparative Properties of Acridone Derivatives

This structural versatility underscores the compound’s utility in rational drug design, particularly in oncology and antimicrobial research.

Properties

CAS No. |

78847-67-3 |

|---|---|

Molecular Formula |

C15H11NO3 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

6-methyl-9-oxo-10H-acridine-4-carboxylic acid |

InChI |

InChI=1S/C15H11NO3/c1-8-5-6-9-12(7-8)16-13-10(14(9)17)3-2-4-11(13)15(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |

InChI Key |

XNDCKKLPPGXOMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the reaction between anthranilic acids and methyl 2-iodobenzoates under anhydrous conditions. This reaction is carried out using the Jourdan-Ullmann method, which provides good to excellent yields of the desired product . The reaction conditions often require a catalyst and a controlled temperature to ensure the formation of the acridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The industrial methods also focus on minimizing waste and improving the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, altering the compound’s properties.

Substitution: The carboxylic acid group can be substituted with other functional groups, leading to the formation of new compounds with different chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various acridine derivatives, each with unique properties and potential applications. For example, oxidation can lead to the formation of acridone derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 9-oxo-9,10-dihydroacridine-4-carboxylic acid exhibit significant cytotoxic activities against various cancer cell lines. A study highlighted the synthesis of bisintercalators derived from this compound, which showed promising results in binding to DNA and inhibiting cancer cell proliferation. The proposed mode of action involves intercalation between DNA bases, disrupting replication and transcription processes .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study demonstrated that certain derivatives possess inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Biochemistry

Fluorescent Probes

Due to its structural characteristics, 6-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid can serve as a fluorescent probe in biochemical assays. Its fluorescence properties can be utilized for tracking biological processes in live cells, making it valuable for research in cellular biology and pharmacology .

Enzyme Inhibition

The compound has been investigated as a potential enzyme inhibitor. Studies show that it can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders or enhancing drug efficacy .

Materials Science

Polymer Composites

In materials science, this compound is being explored for its use in polymer composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that such composites exhibit improved performance characteristics suitable for various industrial applications .

Data Tables

Case Studies

- Cytotoxicity Evaluation : A study conducted on various derivatives of this compound revealed IC50 values indicating effective inhibition of growth in several cancer cell lines, including breast and lung cancer cells. The study concluded that structural modifications could enhance the anticancer activity further .

- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showcasing the potential for developing new antimicrobial agents based on this compound .

- Fluorescence Application : A novel fluorescent probe was synthesized using the compound, which was successfully employed in tracking cellular uptake and localization within cancer cells. The results indicated effective cellular labeling without significant toxicity .

Mechanism of Action

The mechanism of action of 6-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to potential antibacterial and anticancer effects. Additionally, the presence of the carboxylic acid group enables the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Acridone Derivatives

Key Observations:

Substituent Effects on Anticancer Activity: Methyl groups at positions 5, 6, or 7 (e.g., 5,6-dimethyl in STING agonists) enhance lipophilicity, correlating with improved cellular uptake and target binding . The 6-methyl substituent in the target compound may similarly optimize interactions with kinases like MARK4, a regulator of microtubule dynamics overexpressed in cancers .

Carboxylic Acid vs. Acetic Acid Moieties :

- Replacing the carboxylic acid at position 4 with an acetic acid group (as in 9-oxo-9,10-dihydroacridine-4-acetic acid) reduces potency, highlighting the critical role of the carboxylic acid in hydrogen-bonding interactions .

Amino Substitutions: Diamino derivatives (e.g., 7,8-diamino-10-methyl) are utilized as intermediates for fluorescent probes but lack direct therapeutic data .

Pharmacokinetic and Analytical Profiles

- Solubility : The 6-methyl derivative’s solubility is likely lower than 5-MODICA (which elutes early in HPLC with high polarity) but higher than dimethylated STING agonists .

- Stability : Carboxylic acid-containing acridones are stable under physiological pH but may form salts (e.g., elacridar hydrochloride) for enhanced bioavailability .

Biological Activity

6-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid (CAS No. 78847-67-3) is a compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features an acridine core with a carboxylic acid group and a ketone at the 9-position, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 253.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 78847-67-3 |

Antibacterial Activity

Recent studies have demonstrated that derivatives of 9,10-dihydroacridine exhibit significant antibacterial properties. Specifically, research indicates that these compounds, including this compound, possess strong activity against various Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate Staphylococcus aureus (VISA), and Vancomycin-resistant Enterococcus (VRE) .

Mechanism of Action

The mechanism by which these compounds exert their antibacterial effects involves the inhibition of bacterial cell division. The compounds promote FtsZ polymerization and disrupt Z-ring formation at the division site, ultimately leading to cell death . This mode of action positions them as potential candidates for addressing drug-resistant bacterial strains.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions starting from simpler acridine derivatives. A typical synthetic route involves the following steps:

- Formation of Acridine Core : Starting from a suitable precursor such as 9-acridone.

- Introduction of Carboxylic Acid Group : Utilizing carboxylation reactions to introduce the carboxylic acid functionality at the desired position.

- Methylation : Applying methylation techniques to introduce the methyl group at the 6-position.

Case Studies

- Antibacterial Efficacy Study : A study published in Elsevier highlighted the effectiveness of 9,10-dihydroacridine derivatives against resistant strains. The study reported a significant reduction in bacterial viability when treated with these compounds .

- Synthesis and Characterization : Research detailed the synthesis of related acridine compounds and their subsequent biological evaluations. These studies often employed techniques such as NMR spectroscopy to confirm structural integrity and purity .

Q & A

Q. What are the recommended safety protocols for handling 6-methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid in laboratory settings?

When handling this compound, researchers must adhere to strict safety measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves (replace if compromised), full-body protective clothing, and chemical-resistant eyewear. Respiratory protection (e.g., NIOSH-approved respirators) should be selected based on exposure levels .

- Environmental Controls: Use fume hoods to minimize inhalation risks and ensure proper ventilation. Contaminated gloves must be disposed of as hazardous waste .

- Emergency Procedures: In case of skin contact, wash immediately with water and remove contaminated clothing. Seek medical attention for persistent symptoms .

Q. How can researchers optimize synthesis conditions for this compound?

Synthesis optimization should focus on:

- Reagent Selection: Use coupling agents like 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

- Reaction Monitoring: Employ TLC or HPLC to track intermediate formation. Adjust reaction times (e.g., 16 hours for amide bond formation) based on real-time data .

- Purification: Utilize column chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions.

Q. What analytical techniques are critical for characterizing the stability of this compound under varying pH and temperature conditions?

- Spectroscopic Analysis: Use UV-Vis and FTIR to monitor degradation products (e.g., loss of carbonyl groups at 9-oxo position) under acidic/basic conditions .

- Thermogravimetric Analysis (TGA): Assess thermal stability by measuring mass loss at elevated temperatures (e.g., 100–200°C) .

- HPLC-MS: Identify hydrolytic byproducts under accelerated aging conditions (40°C, 75% relative humidity) .

Advanced Research Questions

Q. How can factorial design be applied to resolve contradictions in solvent effects on the compound’s reactivity?

- Variable Screening: Use a 2^k factorial design to test solvent polarity (DMF vs. THF), temperature (25°C vs. 50°C), and catalyst loading (1% vs. 5%). Analyze interactions between variables to identify dominant factors .

- Response Surface Methodology (RSM): Model non-linear relationships to pinpoint optimal solvent systems that maximize yield while minimizing side reactions (e.g., acridine ring degradation) .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations: Simulate binding affinities with enzymes like topoisomerases using force fields (e.g., AMBER) to assess stability of hydrogen bonds at the 4-carboxylic acid moiety .

- Density Functional Theory (DFT): Calculate charge distribution across the acridine core to predict electrophilic/nucleophilic attack sites during metabolic activation .

Q. How can researchers address discrepancies in toxicity data across in vitro and in vivo studies?

- Dose-Response Modeling: Compare IC50 values from cell-based assays (e.g., hepatotoxicity in HepG2 cells) with LD50 data from rodent studies. Adjust for metabolic differences using physiologically based pharmacokinetic (PBPK) models .

- Mechanistic Toxicology: Probe reactive metabolites (e.g., quinone intermediates from 9-oxo reduction) via LC-MS/MS to explain species-specific toxicity .

Q. What methodological frameworks link the compound’s photochemical properties to its environmental persistence?

- Conceptual Framework: Ground studies in the "Benzo[a]acridine" reactivity model to predict hydrolysis and oxidation pathways in aquatic systems .

- Advanced Analytics: Use GC-MS to quantify degradation half-lives under UV irradiation (λ = 254 nm) and correlate with QSAR predictions for environmental risk assessment .

Methodological Guidance

Q. How should researchers design experiments to validate the compound’s role in catalytic cycles?

Q. What strategies mitigate batch-to-batch variability in purity during scaled-up synthesis?

Q. How can AI-driven platforms enhance predictive modeling of the compound’s pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.